REACTION_CXSMILES
|
[N:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[NH:3][N:2]=1.Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[O:11]=[C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[N:1]=[N:2][N:3]1[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1=NNC(C2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
86.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OCC
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. to 70° C. for 3 to 4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel flash column chromatography over silica gel using 20% ethylacetate in hexane as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(N=NC2=C1C=CC=C2)CCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |